Enzyme Inhibition Potency: Benadrostin is a Micromolar Inhibitor, Contrasting with Nanomolar Potency of Advanced Analogs
Benadrostin exhibits a competitive inhibition mechanism against poly(ADP-ribose) synthetase with an inhibition constant (Ki) of 34 µM [1]. This potency is significantly lower than that of the more advanced PARP inhibitor NU1025, which has a reported Ki of 48 nM and an IC50 of 400 nM . The ~700-fold difference in Ki values underscores that Benadrostin is a weak, early-generation tool compound, whereas NU1025 is a potent probe for cellular studies.
| Evidence Dimension | PARP Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 34 µM |
| Comparator Or Baseline | NU1025: Ki = 48 nM |
| Quantified Difference | Benadrostin is ~708-fold weaker |
| Conditions | Cell-free enzyme assay for PARP |
Why This Matters
This significant difference in potency is critical for experimental design; Benadrostin is suitable for studies requiring partial PARP inhibition, while using a potent inhibitor like NU1025 would result in near-complete enzyme suppression.
- [1] Aoyagi T, Yoshida S, Harada S, Okuyama A, Nakayama C, Yoshida T, Hamada M, Takeuchi T, Umezawa H. Benadrostin, new inhibitor of poly(ADP-ribose) synthetase, produced by actinomycetes. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1988 Aug;41(8):1009-14. doi: 10.7164/antibiotics.41.1009. PMID: 3139601. View Source
